molecular formula C18H19N3O4 B4738496 2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE

2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE

Cat. No.: B4738496
M. Wt: 341.4 g/mol
InChI Key: OVKRZNSFHBRWRG-UHFFFAOYSA-N
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Description

2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE is a complex organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound, with its unique structure, has garnered interest for its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE typically involves the reaction of 3-methoxybenzoic acid with appropriate amine derivatives. The process generally includes the following steps:

    Formation of the Amide Bond: The carboxylic acid group of 3-methoxybenzoic acid reacts with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: Shares the methoxybenzoyl group but lacks the additional propanoyl and amino groups.

    2,3-Dimethoxybenzamide: Contains two methoxy groups on the benzene ring, offering different chemical properties and reactivity.

Uniqueness

2-({3-[(3-METHOXYBENZOYL)AMINO]PROPANOYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-[(3-methoxybenzoyl)amino]propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-13-6-4-5-12(11-13)18(24)20-10-9-16(22)21-15-8-3-2-7-14(15)17(19)23/h2-8,11H,9-10H2,1H3,(H2,19,23)(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKRZNSFHBRWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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